![molecular formula C6H5ClN4 B597291 6-氯-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 1239647-60-9](/img/structure/B597291.png)

6-氯-[1,2,4]三唑并[1,5-a]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

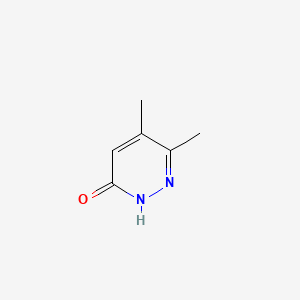

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1239647-60-9 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine .

Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis

The InChI code for 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H, (H2,8,10) .Chemical Reactions Analysis

The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves a series of chemical reactions including transamidation, nucleophilic addition with nitrile, and subsequent condensation .Physical And Chemical Properties Analysis

The compound is stored at room temperature . The country of origin is CN .科学研究应用

除草活性:已制备并发现取代N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,包括6-氯-[1,2,4]三唑并[1,5-a]吡啶-2-胺衍生物,在低施用量下对广谱植被具有优异的除草活性 (Moran, 2003)。

爆炸物化学:基于涉及2-氯-3,5-二硝基吡啶的反应,合成了含有爆炸基团或其前体的新的2-取代6,8-二硝基[1,2,4]三唑并[1,5-a]吡啶化合物 (Bastrakov et al., 2021)。

衍生物合成:使用N-氯琥珀酰亚胺和水合碳酸钾进行吡啶基胍衍生物的氧化环化,一锅法制备了三唑并[1,5-a]吡啶-2-胺,某些情况下还形成了意外的三唑并[4,3-a]吡啶-3-胺产物 (Ishimoto et al., 2015)。

抗菌活性:已探索了7-(4-氯/3-硝基苯基)-8-[5,6-二苯基-4-(1,3-噻唑-2-基)-1,4-二氢-1,2,4-三嗪-3-基]-5-氧代-1,5-二氢[1,2,4]三唑并[1,5-a]吡啶-6-碳腈及其衍生物的合成,以探索其潜在的抗菌活性 (Abdel-Monem, 2010)。

药物发现:基于5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶和[1,2,4]三唑并[1,5-a]吡啶核心的多样功能化建筑模块已被制备,用作潜在药物发现中的特权基团,设计用于潜在药物发现的类似引物 (Mishchuk et al., 2016)。

抗癌研究:已合成并研究了与6-氯-[1,2,4]三唑并[1,5-a]吡啶-2-胺相关的[1,2,4]三唑并[1,5-a]吡嘧啶类化合物,用于其独特的微管抑制机制,显示出作为抗癌药物的潜力 (Zhang et al., 2007)。

合成化学:已开发了用于功能化[1,2,4]三唑并[1,5-a]吡啶的高效合成方法,突出了该化合物在化学合成中的多功能性和在各个领域中的潜在应用 (Xiong et al., 2022)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities, including antifungal, antitubercular, antibacterial, and antitumor properties . They can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected .

Pharmacokinetics

It is noted that the compound has high gi absorption and is bbb permeant .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNPYPUQZKXAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856518 |

Source

|

| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239647-60-9 |

Source

|

| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)